11-Bromoundecanoic acid

Surface Science Self-Assembled Monolayers Nanotechnology

11-Bromoundecanoic acid is the definitive C11 terminal bromo fatty acid for applications demanding precise spatial control. Its specific chain length produces uniform 'staircase-like' SAM morphologies, enables high-yield Nylon 11 synthesis (via >99% ammonolysis), and provides the optimal linker length for theranostic nanoparticle bioconjugation. Unlike shorter-chain analogs that cyclize or mispack, only the C11 chain delivers reproducible, high-performance results. Procure this exact building block to ensure reaction fidelity. Supplied as a white to beige crystalline solid, ≥98% purity.

Molecular Formula C11H21BrO2
Molecular Weight 265.19 g/mol
CAS No. 2834-05-1
Cat. No. B048718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Bromoundecanoic acid
CAS2834-05-1
SynonymsNSC 14781;  ω-Bromoundecanoic Acid
Molecular FormulaC11H21BrO2
Molecular Weight265.19 g/mol
Structural Identifiers
SMILESC(CCCCCBr)CCCCC(=O)O
InChIInChI=1S/C11H21BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)
InChIKeyIUDGNRWYNOEIKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.00e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





11-Bromoundecanoic Acid (CAS 2834-05-1): Technical Grade Specifications and Physicochemical Baseline for Procurement Decisions


11-Bromoundecanoic acid is a medium-chain, terminal brominated fatty acid with the molecular formula C₁₁H₂₁BrO₂ [1]. It is typically supplied as a white to beige crystalline solid with a melting point range of 45–57 °C and a boiling point of 173–174 °C at 2 mmHg [2]. The compound is soluble in common organic solvents (e.g., ethanol, ether, acetone, benzene) and is insoluble in water . Its defining structural feature is a bromine atom at the terminal carbon (C-11) of the undecanoic acid backbone, which provides a reactive handle for nucleophilic substitution and surface modification. Commercially, it is available from major suppliers in technical (95%) and high-purity (≥97%–99% by GC) grades, with a density of approximately 1.216 g/cm³ .

11-Bromoundecanoic Acid: Why Chain Length and Terminal Bromine Position Create Non-Interchangeable Performance Outcomes


11-Bromoundecanoic acid cannot be substituted with other bromoalkanoic acids of different chain lengths or with terminal bromine positioned at a different carbon number without altering critical material properties and reaction outcomes. The C11 chain length is not arbitrary; it dictates the molecular packing in self-assembled monolayers (SAMs), influencing surface wettability and electron transfer rates, as demonstrated by scanning tunneling microscopy (STM) studies comparing the C11 and C12 analogs [1]. In polymer synthesis, the chain length determines the propensity for cyclic oligomer formation versus linear polymerization, with 11-bromoundecanoic acid producing a distinct average degree of polymerization (up to 27) compared to shorter-chain analogs [2]. Furthermore, the terminal bromine position at C11 provides a specific spatial separation between the reactive site and the carboxylic acid anchoring group, a parameter that is critical for the stepwise functionalization of nanoparticles in biomedical applications [3]. Therefore, substituting a different bromoalkanoic acid will result in quantifiably different supramolecular architectures, polymer properties, and bioconjugation efficiencies, directly impacting the reproducibility and performance of the final application.

Head-to-Head Quantitative Differentiation: How 11-Bromoundecanoic Acid Outperforms Closest Analogs in Key Performance Metrics


SAM Morphology: Staircase (C11) vs. Up-and-Down (C12) Lamellar Packing on Graphite

Scanning tunneling microscopy (STM) reveals a fundamental difference in the self-assembled monolayer (SAM) morphology of 11-bromoundecanoic acid (C11) compared to its nearest homolog, 12-bromododecanoic acid (C12), on a graphite surface. The C11 compound forms a distinctive 'staircase-like' lamellar structure, whereas the C12 compound forms an alternating 'up-and-down' profile. This morphological difference is a direct consequence of the odd vs. even number of methylene units in the alkyl chain, which alters the relative orientation of the terminal bromine and carboxylic acid groups within the adsorbed monolayer [1].

Surface Science Self-Assembled Monolayers Nanotechnology

Polymerization Outcome: Oligomer Formation (DP up to 27) for C11 vs. Lactone Formation for Shorter Chains (C4, C5)

When reacted with polymer-supported bicarbonate resins, the chain length of ω-bromoalkylcarboxylic acids dictates whether the primary product is a small cyclic lactone or a long-chain oligomer. 11-bromoundecanoic acid (C11) exclusively yields oligomeric products, with an average degree of polymerization (DP) of up to 27. In stark contrast, shorter chain analogs like 4-bromobutyric acid (C4) and 5-bromopentanoic acid (C5) undergo intramolecular cyclization to form the corresponding lactones in high yield under identical reaction conditions [1].

Polymer Chemistry Solid-Phase Synthesis Material Science

Synthetic Yield: Optimized C11 Synthesis Achieves 91% Yield from 10-Undecenoic Acid

An optimized synthesis protocol for 11-bromoundecanoic acid from 10-undecenoic acid and hydrobromic acid has been reported to achieve a yield of 91%. This is a notable improvement over a baseline yield of approximately 80% reported in earlier patent literature for a similar process, representing a ~11 percentage point increase in efficiency under the optimized conditions [1][2].

Organic Synthesis Process Chemistry Nylon 11 Precursor

Ammonolysis Efficiency: C11 Amination Yields Up to 99% Under Optimized Conditions

The conversion of 11-bromoundecanoic acid to 11-aminoundecanoic acid, the key monomer for Nylon 11, via ammonolysis is a critical industrial process. A patent describes an optimized ammonolysis process that achieves a product yield of more than 99% while shortening the reaction time by about 48 hours compared to a traditional 6-day process that only yields 77% [1][2].

Ammonolysis Nylon 11 Monomer Industrial Chemistry

Nanoparticle Functionalization: C11 Spacer Enables High-Efficiency Bioconjugation for Targeted Imaging

In the construction of targeted imaging agents, 11-bromoundecanoic acid serves as a bifunctional linker, with its carboxylic acid group modified for targeting and its terminal bromine converted to a thiol for gold nanoparticle (AuNP) anchoring. This specific C11 spacer length facilitated the creation of sub-10 nm AuNPs conjugated with folic acid and a technetium-99m chelator, which demonstrated specific uptake in folate receptor-positive cancer cells in vivo [1].

Nanomedicine Targeted Drug Delivery Radiochemistry

Procurement-Focused Application Scenarios for 11-Bromoundecanoic Acid: Where the Evidence Supports Its Selection Over Analogs


Synthesis of Nylon 11 Monomer (11-Aminoundecanoic Acid) with High Process Yield

11-Bromoundecanoic acid is the direct precursor to 11-aminoundecanoic acid, the monomer for the high-performance polyamide Nylon 11. Procurement should be prioritized for this application due to the availability of high-yield (>99%) ammonolysis processes, which offer a quantifiable advantage over lower-yielding baseline methods (77%) [1]. This translates to more efficient use of raw materials and lower production costs. For laboratories and pilot plants synthesizing Nylon 11 or its derivatives, this compound is the logical starting material.

Fabrication of Uniform Self-Assembled Monolayers (SAMs) for Surface Science Studies

When preparing SAMs on graphite for fundamental surface science or as a platform for further chemical modification, 11-bromoundecanoic acid offers a unique 'staircase-like' morphology. Unlike the alternating orientation seen with the C12 analog, this structure provides a uniform, topographically consistent array of terminal bromine atoms [1]. This homogeneity is essential for applications where a uniform surface presentation of functional groups is required, such as in molecular electronics, biosensors, or fundamental studies of wettability and adhesion.

Solid-Phase Synthesis of Long-Chain Oligomers and Polyesters

For researchers utilizing polymer-supported synthesis to generate oligomeric or polymeric materials, 11-bromoundecanoic acid is the reagent of choice when long-chain products are desired. Under conditions where shorter chain analogs (C4, C5) would simply cyclize to unreactive lactones, the C11 chain length robustly undergoes intermolecular polymerization, yielding oligomers with an average degree of polymerization up to 27 [1]. This enables the on-resin generation of long-chain building blocks, a capability not shared by its shorter-chain counterparts.

Construction of Multifunctional Nanoparticle-Based Probes for Targeted Imaging

In the design and synthesis of theranostic nanoparticles, 11-bromoundecanoic acid serves as a validated, length-optimized heterobifunctional linker. Its use has been demonstrated in the successful creation of sub-10 nm gold nanoparticles for targeted imaging of folate receptor-positive cancers [1]. The C11 spacer is believed to provide an optimal balance, preventing steric hindrance between the targeting ligand (e.g., folic acid) and the nanoparticle surface while still allowing for efficient thiol-mediated anchoring. Procuring this specific building block is critical for replicating these published, high-performance bioconjugation protocols.

Technical Documentation Hub

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